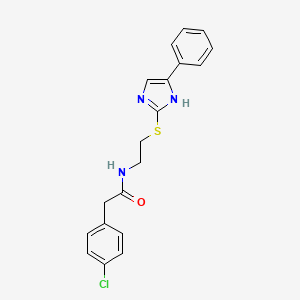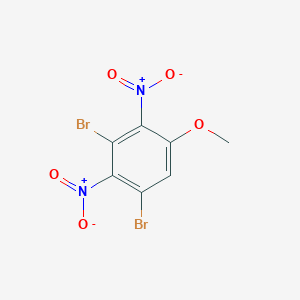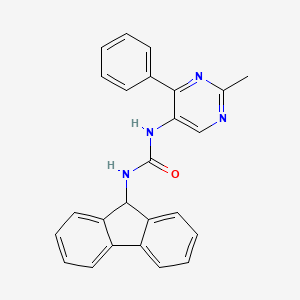![molecular formula C9H11N3O B2951544 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 168686-52-0](/img/structure/B2951544.png)
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a derivative of Pyrazolo[1,5-a]pyrimidin-7(4H)-one . This compound has been identified through high-throughput whole-cell screening as a potential antituberculosis lead . The core of this scaffold has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been studied in detail . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit excellent thermal stability . Particularly, compound 4, which features an “amino–nitro–amino” arrangement similar to that of TATB, exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .Scientific Research Applications
Antitumor Scaffold
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one: derivatives are recognized for their potential as an antitumor scaffold . This compound serves as a core structure for the development of new anticancer agents due to its ability to inhibit various enzymatic activities associated with cancer progression . Researchers have been exploring synthetic transformations to enhance its structural diversity, which could lead to more efficient drug designs targeting specific cancer types.
Enzymatic Inhibitory Activity
The compound’s derivatives exhibit enzymatic inhibitory activity , which is crucial in the design of drugs for treating diseases that involve enzyme dysregulation . By modifying the compound’s structure, scientists can tailor its interaction with specific enzymes, potentially leading to the development of targeted therapies for conditions such as Alzheimer’s disease, diabetes, and hypertension.
Organic Synthesis
In the field of organic synthesis , this compound is valued for its synthetic versatility. It allows for various structural modifications, making it a key scaffold for combinatorial library design and drug discovery . Its planar N-heterocyclic system, which includes both pyrazole and pyrimidine rings, offers a rigid and stable framework for further chemical transformations.
Photophysical Properties
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one: and its derivatives are also significant in material science due to their notable photophysical properties . These properties make them suitable for optical applications, such as fluorescent probes for studying intracellular processes, chemosensors, and the development of organic materials with specific light-emitting characteristics.
Fluorophores
The compound’s derivatives have been identified as strategic compounds for optical applications as fluorophores . They exhibit tunable photophysical properties, which are essential for designing solid-state emitters. The presence of electron-donating groups at specific positions can enhance both absorption and emission behaviors, making them comparable to commercial probes.
Synthetic Methodology
The synthetic methodology of this compound is simpler and greener compared to other fluorophores like BODIPYs . This aspect is particularly important in the pursuit of sustainable chemistry practices. The compound’s derivatives can be synthesized with higher reaction mass efficiency, which is beneficial for large-scale production and environmental sustainability.
Mechanism of Action
Target of Action
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications . They have also attracted attention in medicinal chemistry due to their significant photophysical properties . .
Mode of Action
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting they may interact with biochemical pathways related to these processes.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring .
Future Directions
The future directions of research on 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one could involve further exploration of its antitubercular activity , as well as its potential applications in other areas such as material science due to its significant photophysical properties . Further studies could also focus on the development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration .
properties
IUPAC Name |
5-ethyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-7-5-9(13)12-8(10-7)4-6(2)11-12/h4-5,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIWYLKRMOOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B2951463.png)






![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2951473.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2951476.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)

